

Application Note: Metabolomic Analysis of Cells with Fumarate Hydratase (FH) Mutations

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Compound of Interest

Compound Name: FH 1

Cat. No.: B1532987

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Introduction

Fumarate hydratase (FH) is a critical enzyme in the Krebs cycle, catalyzing the hydration of fumarate to malate. Germline and somatic mutations in the FH gene lead to the accumulation of the oncometabolite fumarate, which has profound effects on cellular metabolism and signaling.^{[1][2][3]} This accumulation is a hallmark of Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC), an aggressive form of kidney cancer.^{[1][3][4][5]} Understanding the metabolic reprogramming induced by FH mutations is crucial for identifying therapeutic vulnerabilities and developing novel treatment strategies. This application note provides detailed protocols for the metabolomic analysis of cells with FH mutations, summarizes key quantitative findings, and illustrates the core signaling pathways involved.

Data Presentation: Metabolic Signatures of FH Deficiency

The loss of FH function leads to a dramatic rewiring of cellular metabolism. The most striking feature is the massive accumulation of intracellular fumarate.^{[1][6]} This oncometabolite competitively inhibits α -ketoglutarate-dependent dioxygenases, including prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1 α) even under normoxic conditions (a state known as pseudohypoxia).^{[2][7]} This, in turn, drives a shift towards aerobic glycolysis, often referred to as the Warburg effect.^{[4][7]} Below are representative tables

summarizing the expected quantitative changes in key metabolites in FH-deficient cells compared to their wild-type counterparts.

Table 1: Krebs Cycle Intermediates in FH-Deficient Cells

Metabolite	Relative Abundance vs. Wild-Type
Fumarate	>100-fold increase
Malate	Significantly Decreased
Succinate	Moderately Increased
α -Ketoglutarate	Variable (may be decreased due to dioxygenase inhibition)
Citrate	Decreased

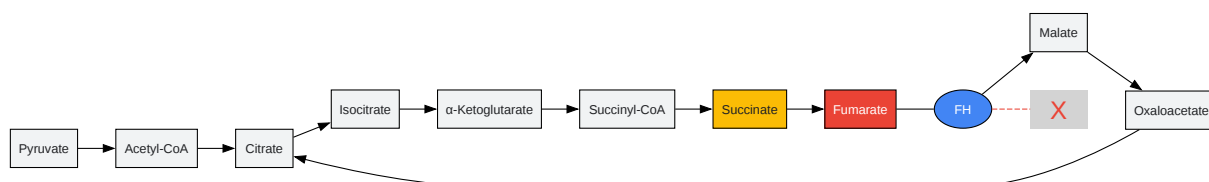
Table 2: Glycolysis and Related Metabolites in FH-Deficient Cells

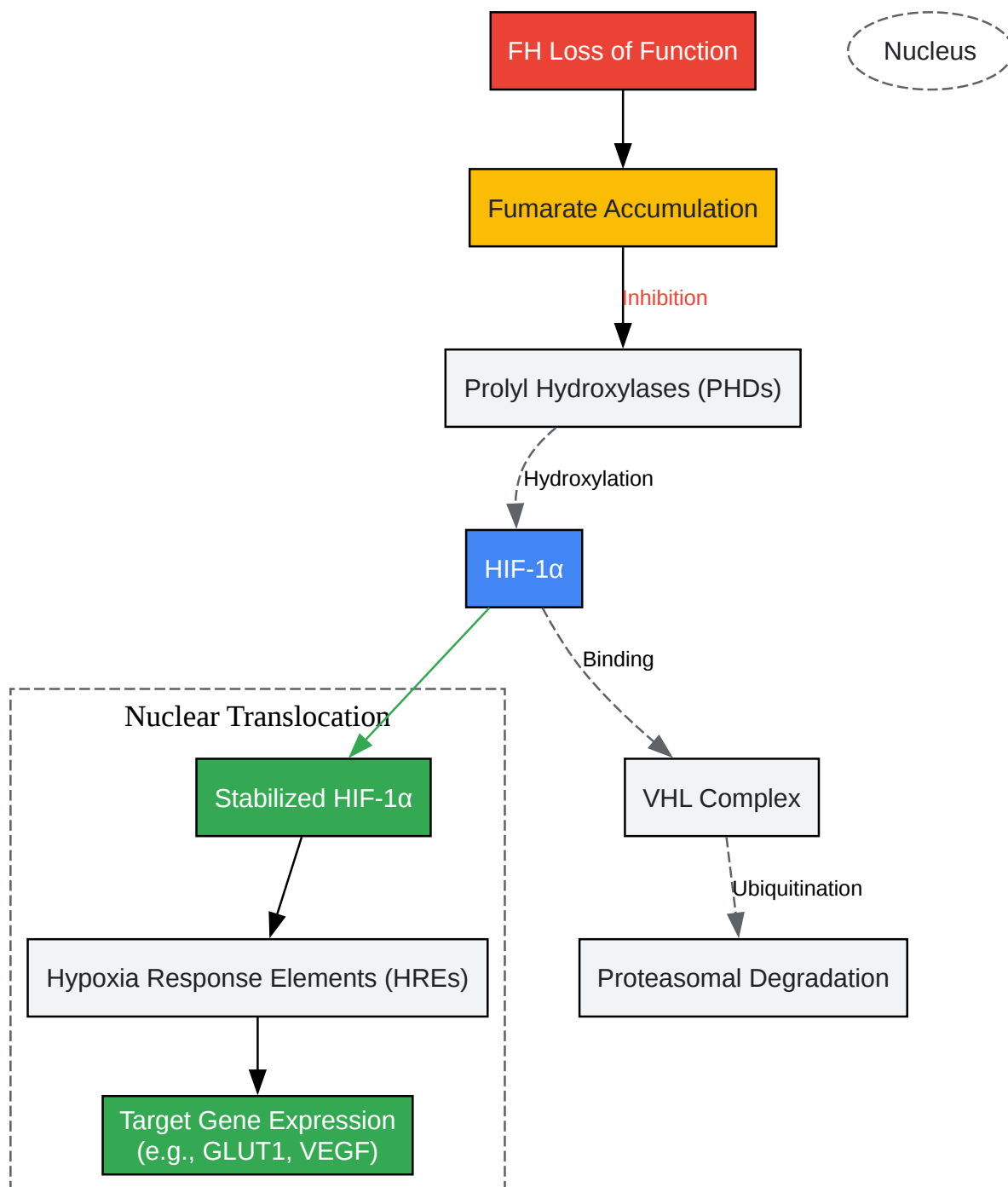
Metabolite	Relative Abundance vs. Wild-Type
Glucose	Increased uptake
Glucose-6-phosphate	Increased
Fructose-1,6-bisphosphate	Increased
Pyruvate	Increased
Lactate	Significantly Increased (secreted)

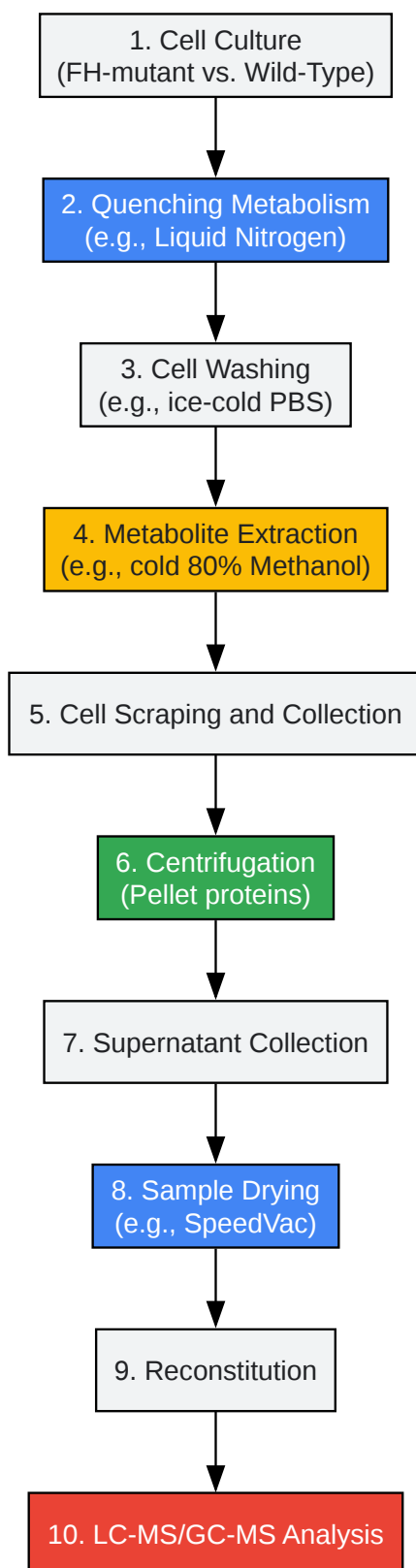
Signaling Pathways and Experimental Workflow

Krebs Cycle Disruption in FH Mutant Cells

Loss of FH activity truncates the Krebs cycle, leading to the accumulation of fumarate and a block in the conversion of fumarate to malate. This disruption impairs mitochondrial respiration and forces a reliance on alternative metabolic pathways for energy and biosynthesis.







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